molecular formula C7H9BrN2O B8282855 2-(Bromomethyl)-5-ethoxypyrazine

2-(Bromomethyl)-5-ethoxypyrazine

Cat. No.: B8282855
M. Wt: 217.06 g/mol
InChI Key: QGGGIMKRIUDLSO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-ethoxypyrazine is a brominated pyrazine derivative characterized by a bromomethyl (-CH2Br) group at position 2 and an ethoxy (-OCH2CH3) group at position 5 on the pyrazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromomethyl group and electron-donating ethoxy substituent.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(bromomethyl)-5-ethoxypyrazine

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2-3H2,1H3

InChI Key

QGGGIMKRIUDLSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(N=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position) Key Features CAS Number Similarity Score Reference
2-Amino-5-bromo-3-ethoxypyrazine -Br (5), -OCH2CH3 (3), -NH2 (2) High similarity (0.97) to target compound 77112-66-4 0.97
5-Bromo-3-methoxypyrazin-2-amine -Br (5), -OCH3 (3), -NH2 (2) Methoxy vs. ethoxy difference 5900-13-0 0.75
3-Benzyl-5-bromopyrazin-2(1H)-one -Br (5), -C6H5CH2 (3), -O (2) Benzyl group introduces steric bulk Not provided N/A
5-(Bromoacetyl)-4-methyl-1,3-thiazole -Br (acetyl), -CH3 (4) Bromoacetyl group enhances electrophilicity 423768-43-8 N/A

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., benzyl in 3-Benzyl-5-bromopyrazin-2(1H)-one) reduce reactivity in crowded synthetic environments .
  • Reactivity : Bromomethyl groups (as in the target compound) are more reactive toward nucleophilic substitution than bromoacetyl or bromoaryl groups .
Bromomethyl Reactivity

The bromomethyl group in 2-(Bromomethyl)-5-ethoxypyrazine is pivotal for alkylation reactions. In contrast, 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) undergoes nucleophilic aromatic substitution due to its electron-deficient pyrazine ring .

Catalytic Efficiency

highlights that compounds with adjacent bromomethyl and carboxylic acid groups (e.g., 3-bromo-2-(bromomethyl)propionic acid) achieve higher diastereoselectivity (5.19 kcal·mol⁻¹ energy difference between epimers) and yields compared to acrylic acid derivatives . This suggests that steric and electronic factors in the target compound could similarly influence its synthetic utility.

Palladium-Catalyzed Reactions

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